

The Discovery and Mechanism of Cyclosporin A: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclosporin A

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Executive Summary

Cyclosporin A (CsA), a cyclic undecapeptide isolated from the fungus *Tolypocladium inflatum*, represents a landmark discovery in pharmacology and medicine. Its introduction revolutionized the field of organ transplantation by providing a highly selective immunosuppressive agent, drastically improving patient outcomes and making procedures like heart and liver transplants routinely successful. Initially screened for its antifungal properties, the potent and specific T-cell inhibitory effects of CsA were discovered in 1972 by Jean-François Borel at Sandoz. This guide provides a detailed technical overview of the discovery, mechanism of action, and key experimental protocols related to Cyclosporin A, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative data, outlines methodologies, and visualizes complex pathways to offer a comprehensive resource on this pivotal therapeutic agent.

The Serendipitous Discovery of an Immunosuppressive Powerhouse

The journey of Cyclosporin A began in 1969 when a Sandoz (now Novartis) employee collected a soil sample from the Hardangervidda mountain plateau in Norway.^[1] From this sample, the fungus *Tolypocladium inflatum* was isolated.^{[2][3]} In the early 1970s, as part of a broad screening program for new antibiotics at Sandoz, a compound isolated from this fungus was evaluated.^{[1][4]} While its antifungal activity was found to be too narrow for clinical use, further

investigation by immunologist Dr. Jean-François Borel in 1972 revealed its profound immunosuppressive properties.[\[1\]](#)[\[5\]](#)

Borel's testing showed that the compound, later named Cyclosporin A, could potently and selectively inhibit T-lymphocyte activation without the severe side effects, such as bone marrow suppression, associated with existing immunosuppressants like azathioprine.[\[1\]](#)[\[5\]](#) This discovery was a pivotal moment, suggesting a new era in immunopharmacology. The biological effects and the absence of cytotoxicity were characterized by a team of Sandoz scientists, with both Borel and Dr. Hartmann Stähelin playing significant roles in its discovery and characterization, a subject of some historical debate.[\[4\]](#) Following these findings, extensive pre-clinical development was pursued, leading to the first successful animal organ transplants using CsA by Sir Roy Yorke Calne in Cambridge.[\[5\]](#) After overcoming initial challenges with drug absorption in human trials, Cyclosporin A was approved by the US Food and Drug Administration (FDA) in November 1983 for the prevention of organ transplant rejection.[\[5\]](#)

Physicochemical Properties and Structural Characterization

Cyclosporin A is a neutral, hydrophobic, cyclic peptide composed of 11 amino acids, some of which are non-proteinogenic.[\[2\]](#)[\[6\]](#) Its unique structure, including seven N-methylated amide bonds, contributes to its oral bioavailability.[\[2\]](#) The structure was elucidated through chemical degradation and X-ray crystallographic analysis of an iodo-derivative.[\[5\]](#)

Property	Value	Source(s)
Molecular Formula	C ₆₂ H ₁₁₁ N ₁₁ O ₁₂	[6]
Molecular Weight	1202.6 g/mol	[6]
Appearance	White to off-white powder	[7]
Solubility	Soluble in methanol, ethanol, acetone, chloroform; Slightly soluble in water.	[5] [7]
UV Absorption	215 nm	[6]
Producing Organism	Tolypocladium inflatum	[2] [3]

Mechanism of Action: Inhibition of the Calcineurin-NFAT Pathway

Cyclosporin A exerts its immunosuppressive effect by selectively inhibiting T-cell activation. Its mechanism is not cytotoxic but rather a precise blockade of a key signaling cascade required for immune response.

- **Cytosolic Binding:** CsA passively diffuses into the T-lymphocyte cytoplasm, where it binds to its intracellular receptor, cyclophilin A (CypA).[\[2\]](#)[\[8\]](#)[\[9\]](#)
- **Complex Formation:** The binding forms a CsA-CypA complex. This complex is the active entity that mediates the drug's downstream effects.[\[10\]](#)[\[11\]](#)
- **Calcineurin Inhibition:** The CsA-CypA complex binds to calcineurin, a calcium and calmodulin-dependent protein phosphatase.[\[7\]](#)[\[10\]](#)[\[12\]](#) This binding inhibits calcineurin's phosphatase activity.
- **NFAT Blockade:** Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT).[\[8\]](#)[\[9\]](#)[\[12\]](#) By inhibiting calcineurin, CsA prevents NFAT's dephosphorylation. Phosphorylated NFAT cannot translocate from the cytoplasm to the nucleus.[\[9\]](#)[\[10\]](#)
- **Suppression of Gene Transcription:** The failure of NFAT to enter the nucleus prevents the transcription of key cytokine genes essential for T-cell proliferation and activation, most notably Interleukin-2 (IL-2).[\[10\]](#)[\[11\]](#)[\[12\]](#)
- **Inhibition of JNK and p38 Pathways:** In addition to the calcineurin/NFAT pathway, CsA also blocks the activation of the JNK and p38 signaling pathways, further contributing to its specific inhibition of T-cell activation.[\[8\]](#)[\[11\]](#)

The resulting reduction in IL-2 and other cytokines halts the clonal expansion of T-cells, thereby suppressing the cell-mediated immune response responsible for organ rejection.[\[11\]](#)[\[12\]](#)

Fig. 1: Cyclosporin A signaling pathway in T-lymphocytes.

Experimental Protocols: Production and Isolation

The production of Cyclosporin A relies on the submerged fermentation of *Tolypocladium inflatum*. The following protocols are generalized from published methodologies.[\[6\]](#)[\[13\]](#)[\[14\]](#)

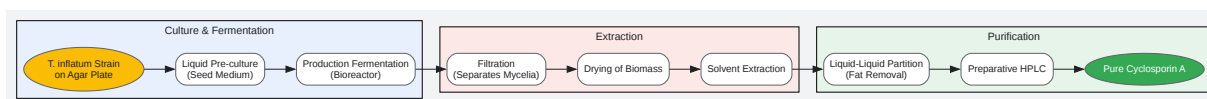
Fungal Culture and Fermentation

- Strain Maintenance and Inoculum Preparation:
 - Maintain cultures of *Tolypocladium inflatum* (e.g., strain NRRL 8044 or Wb 6-5) on a suitable agar medium such as Potato Dextrose Agar (PDA) or a glucose-mineral salt agar.[\[13\]](#)[\[14\]](#)
 - Incubate plates at 24-25°C for 14-21 days.[\[13\]](#)[\[14\]](#)
 - To prepare a liquid pre-culture, transfer mycelial pieces (approx. 1 cm²) to a flask containing a liquid seed medium (e.g., glucose 50 g/L, casein peptone 10 g/L, KH₂PO₄ 1 g/L, KCl 2.5 g/L).[\[13\]](#)
 - Incubate the seed culture at 24-25°C with shaking (150-220 rpm) for 3 days or until growth is sufficient.[\[13\]](#)[\[14\]](#)
- Production Fermentation:
 - Inoculate the production medium with the seed culture (e.g., 8 mL seed into 250 mL medium).[\[14\]](#) The production medium typically contains a carbon source (e.g., fructose, sucrose), a nitrogen source (e.g., ammonium salt), and mineral salts.[\[13\]](#)[\[14\]](#)
 - Conduct aerobic fermentation in a bioreactor at 25°C with controlled pH (5.3-5.7) and aeration for 9-14 days.[\[6\]](#)[\[13\]](#)

Extraction and Purification

- Biomass Separation:
 - At the end of fermentation, mix the culture broth with a filter aid (e.g., Precosite).[\[13\]](#)
 - Filter the suspension to separate the mycelial biomass from the culture filtrate, forming a filter cake.[\[13\]](#)

- Drying and Extraction:
 - Dry the filter cake (e.g., in a circulating air dryer at 50°C for 6 hours).[13]
 - Extract the dried biomass with an appropriate organic solvent (e.g., a lower carboxylic acid ester like ethyl acetate) or using supercritical CO₂. [13]
- Purification:
 - Concentrate the crude extract.
 - Perform a liquid-liquid extraction to remove fats and other non-polar impurities. A common method is to partition the extract between aqueous methanol and petroleum ether.[13]
 - Subject the purified extract to chromatographic separation. Preparative High-Performance Liquid Chromatography (HPLC) using a silica gel or aluminum oxide stationary phase is a standard method for isolating pure Cyclosporin A.[13]



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Fig. 2: General experimental workflow for Cyclosporin A production.

Production Yields

The yield of Cyclosporin A from *Tolypocladium inflatum* can vary significantly depending on the strain, culture conditions, and fermentation method. Strain improvement through mutagenesis has been a key strategy to enhance production for commercial purposes.

Strain / Condition	Production Yield (Cyclosporin A)	Source(s)
T. inflatum PTCC 5253 (Wild Type)	37.5 mg/L	[15]
T. inflatum PTCC 5253 (UV Mutant M4)	540 mg/L	[15]
T. inflatum Strain M6 (Epichlorohydrin Mutant)	140 mg/L (submerged culture)	[16]
T. inflatum Strain M6 (Epichlorohydrin Mutant)	318 mg/L (agar culture)	[16]
T. inflatum F605 or Wb 6-5	Approx. 2 g/L (2000 mg/L)	[13]
T. inflatum NRRL 8044 (Fructose medium, Day 6)	73.38 µg/5 mL/day (production rate)	[14]

Conclusion

The discovery of Cyclosporin A from *Tolypocladium inflatum* is a testament to the value of natural product screening and fundamental immunological research. From a Norwegian soil sample to a cornerstone of transplant medicine, its journey highlights a remarkable success in drug development. The elucidation of its specific mechanism of action—the inhibition of the calcineurin-NFAT signaling pathway—not only provided a powerful therapeutic tool but also deepened our understanding of T-cell biology. The continued optimization of its production through fermentation and strain mutagenesis underscores the synergy between microbiology, chemistry, and medicine. Cyclosporin A fundamentally changed the face of transplantation, converting highly experimental procedures into life-saving realities for hundreds of thousands of patients worldwide.[5]

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- To cite this document: BenchChem. [The Discovery and Mechanism of Cyclosporin A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603683#discovery-of-cyclosporin-a-from-tolypocladium-inflatum]

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